molecular formula C14H18N4O3S B3482190 1-ethyl-5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-4-carboxamide

1-ethyl-5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-4-carboxamide

Cat. No.: B3482190
M. Wt: 322.39 g/mol
InChI Key: VDVYZTKWOZVPLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-4-carboxamide, also known as Etoricoxib, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It is a selective cyclooxygenase-2 (COX-2) inhibitor that works by blocking the production of prostaglandins, which are responsible for pain and inflammation.

Mechanism of Action

1-ethyl-5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-4-carboxamide works by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation. By blocking the production of prostaglandins, this compound reduces pain and inflammation.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation, decrease fever, and inhibit platelet aggregation. It has also been shown to have an effect on the cardiovascular system, with some studies suggesting that it may increase the risk of heart attack and stroke.

Advantages and Limitations for Lab Experiments

1-ethyl-5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-4-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective COX-2 inhibitor, which makes it useful for studying the role of COX-2 in various diseases. However, it also has some limitations, including its potential side effects on the cardiovascular system and its limited solubility in water.

Future Directions

There are several potential future directions for research on 1-ethyl-5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-4-carboxamide. One area of interest is the development of new COX-2 inhibitors with improved safety profiles. Another area of interest is the investigation of the role of COX-2 in cancer, as some studies have suggested that COX-2 inhibitors may have anticancer effects. Additionally, further research is needed to fully understand the cardiovascular risks associated with this compound and other COX-2 inhibitors.

Scientific Research Applications

1-ethyl-5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. It has been shown to be effective in reducing pain and inflammation in these conditions.

Properties

IUPAC Name

1-ethyl-5-methyl-N-[4-(methylsulfamoyl)phenyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-4-18-10(2)13(9-16-18)14(19)17-11-5-7-12(8-6-11)22(20,21)15-3/h5-9,15H,4H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVYZTKWOZVPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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